molecular formula C14H12O B160227 4-Acetylbiphenyl CAS No. 92-91-1

4-Acetylbiphenyl

Cat. No.: B160227
CAS No.: 92-91-1
M. Wt: 196.24 g/mol
InChI Key: QCZZSANNLWPGEA-UHFFFAOYSA-N
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Description

4-Acetylbiphenyl, also known as 4-Phenylacetophenone, is an organic compound with the molecular formula C14H12O. It is a derivative of biphenyl with an acetyl group attached to the para position of one of the phenyl rings. This compound is a white to off-white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylbiphenyl can be synthesized through various methods, including the Friedel-Crafts acylation of biphenyl with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under reflux conditions, and the product is purified by recrystallization from ethanol or acetone .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar Friedel-Crafts acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, high-purity this compound can be obtained by using specific catalysts and purification techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Primary amines in the presence of an acid catalyst.

Major Products Formed:

    Oxidation: 4-Biphenylcarboxylic acid.

    Reduction: 4-Biphenylmethanol.

    Substitution: Schiff bases.

Comparison with Similar Compounds

  • 4-Biphenylcarboxylic acid
  • 4-Biphenylmethanol
  • 4-Phenylacetophenone

Comparison: 4-Acetylbiphenyl is unique due to its acetyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, 4-Biphenylcarboxylic acid has a carboxyl group instead of an acetyl group, making it more acidic and less reactive in nucleophilic substitution reactions. Similarly, 4-Biphenylmethanol has a hydroxyl group, which affects its solubility and reactivity in oxidation-reduction reactions .

Properties

IUPAC Name

1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZZSANNLWPGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052619
Record name 4'-Acetylbiphenyl
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-91-1
Record name 4-Acetylbiphenyl
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URL https://commonchemistry.cas.org/detail?cas_rn=92-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Acetylbiphenyl
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Record name 4-ACETYLBIPHENYL
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Record name Ethanone, 1-[1,1'-biphenyl]-4-yl-
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Record name 4'-Acetylbiphenyl
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Record name 4'-phenylacetophenone
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Record name 4-ACETYLBIPHENYL
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Synthesis routes and methods I

Procedure details

Table 1, Entry 11. In the reaction tube were mixed 4-acetylphenyl triflate (0.268 g, 1.0 mmol), phenyltributyltin (0.441 g, 1.2 mmol), Pd2 dba3 (0.00916 g, 0.010 mmol), triphenylarsine (0.0245 g, 0.080 mmol), lithium chloride (0.127 g, 3.0 mmol) and 1.0 ml NMP.under nitrogen. The contents of the flask were irradiated for 2.50 min with an effect of 50 W. After cooling, addition of 1 M aqueous KF (4 ml) with stirring for 120 min, were followed by dilution (DCM) and filtration through a pad of celite. The filtrate was washed with water (25 ml). Additional extraction of the aqueous phase was performed with DCM (2×25 ml). The combined extracts were washed with 25 ml saline and concentrated to an oil. The crude product was purified by column chromatography on silica gel using i-hexane/ethyl acetate (10/1) as the eluent. The yield was 68% (white solid).
Quantity
0.268 g
Type
reactant
Reaction Step One
Quantity
0.441 g
Type
reactant
Reaction Step One
Quantity
0.0245 g
Type
reactant
Reaction Step One
Quantity
0.127 g
Type
reactant
Reaction Step One
Quantity
0.00916 g
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to General Procedure A, a mixture of 4-chloroacetophenone (65 μL, 0.50 mmol), phenylboronic acid (91 mg, 0.75 mmol), CsF (228 mg, 1.50 mmol), Pd(OAc)2 (2 mg, 0.01 mmol) and ligand 12f (8 mg, 0.02 mmol) in 1,4-dioxane (2.5 mL) was heated to reflux, cooled and filtered. After evaporation of the solvent, recrystallization from hexane containing a small amount of EtOAc gave 51b (86 mg, 88%) as colorless crystals. 1H NMR (300 MHz, CDCl3) δ 8.05 (d, 2H, J=8.4 Hz), 7.69 (d, 2H, J=8.4 Hz), 7.63 (d, 2H, J=7.2 Hz), 7.50-7.40 (m, 3H), 2.64 (s, 3H); 13C NMR (75.5 MHz, CDCl3) δ 197.7, 145.8, 139.8, 135.8, 128.93, 128.89, 128.2, 127.24, 127.20, 26.6.
Quantity
65 μL
Type
reactant
Reaction Step One
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Yield
88%

Synthesis routes and methods III

Procedure details

Compound 5 (30 mg, 2 μmol Pd), 1-(4-bromophenyl)ethan-1-one (0.20 g, 1 mmol), phenylboronic acid (0.15 g, 1.2 mmol), potassium carbonate (0.21 g, 1.5 mmol), and o-xylene (3 mL) were sequentially added to a 15 mL septum-sealed test tube under protection of nitrogen. The mixture was then heated at 130° C. for 5 h. After it was cooled to the room temperature, 8 mL of anhydrous ether was added to precipitate compound 5. The mixture was centrifuged and f the upper liquid layer was transferred via a syringe into a 20 mL round-bottom flask. Repeated the above precipitation procedure once. The combined liquid layer was concentrated under reduced pressure to give an oily residue. A saturated ammonium chloride solution (5 mL) was then added. The resulting mixture was extracted by ethyl acetate (10 mL×3), dried over anhydrous magnesium sulfate, filtrated, and concentrated to give a crude product. The crude product was further purified by column chromatography (silica gel, hexane/ethyl acetate=4/1) to give 0.20 g (99% yield) of 4-acetylbiphenyl. 1H NMR (300 MHz, DMSO-d6) δ 2.61 (s, 3H), 7.42–7.44 (m, 1H), 7.48–7.51 (m, 2H), 7.73 (d, J=8.5 Hz, 2H), 7.81 (d, J=8.5 Hz, 2H), 7.69 (d, J=8.5 Hz, 2H) ppm.
[Compound]
Name
Compound 5
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods IV

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.2 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 4-Acetylbiphenyl has the molecular formula C14H12O and a molecular weight of 196.25 g/mol.

ANone: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

  • Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C): Offers detailed insights into the structure and environment of the hydrogen and carbon atoms within the molecule. [, , , , ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. []
  • UV-Vis Spectroscopy: Helps understand the electronic transitions within the molecule and its interaction with light. [, ]

ANone: this compound is primarily used as a building block in organic synthesis and material science. Applications include:

  • Synthesis of Schiff bases: Reacting this compound with amino acids or other amine-containing compounds yields Schiff base ligands, which can form complexes with various metals. These complexes have shown potential applications in areas like antifungal agents. [, , ]
  • Preparation of nanocomposites: Organically modifying montmorillonite clay with this compound creates a material (BPNC16 clay) used in producing polystyrene, acrylonitrile butadiene styrene (ABS), and high-impact polystyrene (HIPS) nanocomposites. These nanocomposites exhibit improved thermal stability and reduced flammability. []
  • Organic Light Emitting Diode (OLED) materials: Derivatives of this compound, like 2-(4'-acetylbiphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole, are used to synthesize new heterocyclic luminophores with potential applications in OLEDs due to their fluorescence properties. []

ANone: While this compound itself is not a catalyst, it plays a crucial role in developing catalytic systems.

  • Palladium Nanoparticle Synthesis: A polymerization-induced phase separation (PIPS) technique utilizes this compound in a Suzuki-Miyaura cross-coupling reaction, facilitating the synthesis of palladium nanoparticles embedded within a porous polymer matrix. This system demonstrates high catalytic activity and reusability. []

ANone: Yes, computational studies have been conducted on this compound and its derivatives to understand their properties and behavior:

  • Density Functional Theory (DFT) calculations: These calculations helped analyze the adsorption and diffusion of this compound on a gold surface (Au(111)), revealing the influence of weak van der Waals forces and the role of metallic adatoms in stabilizing the molecules on the surface. []
  • Molecular Dynamics (MD) Simulations: MD simulations explored the supramolecular assembly of this compound on the Au(111) surface, providing insights into the structural directionality and robustness of the formed supramolecular structures. []
  • INDO Molecular Orbital Method: This method was employed to study the conformation of this compound and its derivatives in both neutral and ionized states, suggesting a more planar conformation in the ionized state. []

ANone: Modifications to the this compound scaffold impact its activity and physicochemical characteristics. For example:

  • Substituent Effects: Introducing electron-donating or electron-withdrawing groups at various positions on the biphenyl rings can influence the compound's reactivity, stability, and biological activity. This has been investigated in studies concerning cyanohydrin formation, borohydride reduction, and excited-state acidity constants. [, , ]
  • Fluorination: Replacing hydrogen atoms with fluorine can alter the compound's lipophilicity, metabolic stability, and ability to penetrate biological membranes. This strategy has been employed in developing potential anticancer agents based on the 2-acetylaminofluorene scaffold. []
  • Chain Length and Flexibility: Studies on liquid crystalline properties revealed that incorporating flexible chains (alkoxy groups) at the para position of the biphenyl unit can induce liquid crystalline behavior. The length of these chains influences the type and stability of the observed mesophases. [, ]

A: While specific stability data for this compound is limited within the provided research, its derivatives, like the organically modified BPNC16 clay, show enhanced thermal stability compared to unmodified clay. []

ANone: The provided research primarily focuses on the synthesis and applications of this compound and its derivatives. Specific information regarding its environmental impact, degradation pathways, or ecotoxicological effects is not addressed in these studies.

ANone: Several analytical methods are employed in the characterization and quantification of this compound and its derivatives. These include:

  • Chromatographic techniques: Such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can be coupled with various detectors, including mass spectrometry, for separating and quantifying the compound in complex mixtures. []
  • Spectroscopic techniques: Including IR, NMR, and UV-Vis spectroscopy, provide valuable information for structural elucidation, identification, and purity assessment. [, , , , , , , , ]
  • Elemental analysis: This technique is used to determine the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, confirming its purity and composition. [, , , ]

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